Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Overview
Description
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a chemical compound with the molecular formula C13H15NO3 . It has a molecular weight of 233.27 . The compound is typically stored in a refrigerator and is shipped at room temperature . It is a liquid in physical form .
Molecular Structure Analysis
The InChI code for Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is 1S/C13H15NO3/c15-13(14-7-6-11-12(8-14)17-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a colorless to light orange to yellow clear liquid to slightly cloudy liquid . It has a boiling point of 146 °C at 0.4 mmHg and a flash point of 177 °C . The specific gravity of the compound at 20/20 is 1.20, and its refractive index is 1.54 .Scientific Research Applications
Synthesis and Chemical Applications
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, as part of the broader family of compounds, has been implicated in various chemical synthesis and applications. Studies highlight its potential as a versatile intermediate in the production of diverse chemical products. For instance, it has been noted that the oxidation of cyclohexene, which is structurally related to Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, can lead to a mixture of products with multiple functional groups, showcasing the compound's potential as a multifaceted intermediary in chemical synthesis (Cao et al., 2018). Moreover, it's a part of compounds used as a precursor or intermediate in synthesizing various biologically active heterocycles, indicating its importance in medicinal chemistry and drug development (Ibrahim, 2011).
Biological and Pharmacological Activities
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate-related compounds have been found to possess significant biological and pharmacological activities. For instance, studies have demonstrated the anticancer potential of norcantharidin analogues, where structural modifications of these compounds exhibit promising anticancer activities (Deng & Tang, 2011). Furthermore, the compound has been associated with the synthesis of heterocyclic systems like 1,3,4-thia(oxa)diazoles, known for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor activities (Lelyukh, 2019).
Photophysical and Material Science Applications
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is also significant in the field of material science and photophysics. For instance, it is associated with the synthesis of fluorescent systems where its derivatives have been explored for their photophysical properties, suggesting its potential applications in creating advanced materials with specific fluorescence characteristics (Ibrahim, 2011).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Several precautionary statements are also associated with the compound, including P261, P280, P301, P302, P305, P312, P338, P351, P352 . These suggest measures to prevent exposure and provide guidance on what to do if exposure occurs .
properties
IUPAC Name |
benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-6-11-12(8-14)17-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSSLYCBJRMEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1O2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525863 | |
Record name | Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
CAS RN |
66207-08-7 | |
Record name | Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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